Cas no 1361769-53-0 (Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, enhancing lipophilicity and metabolic stability, while the aminomethyl moiety provides a reactive handle for further functionalization. The methyl ester group offers flexibility for hydrolysis or transesterification, making it adaptable to diverse synthetic pathways. This compound is particularly valuable in the development of bioactive molecules due to its balanced reactivity and stability under standard conditions. High purity grades are available to ensure consistent performance in research and industrial applications. Its well-defined chemical properties facilitate precise incorporation into complex molecular architectures.
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate structure
1361769-53-0 structure
Product name:Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
CAS No:1361769-53-0
MF:C10H11F3N2O3
MW:264.201153039932
CID:4931702

Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
    • Inchi: 1S/C10H11F3N2O3/c1-5-3-6(4-14)7(9(16)17-2)8(15-5)18-10(11,12)13/h3H,4,14H2,1-2H3
    • InChI Key: IFRYRCPAEHDDSW-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=O)OC)C(=CC(C)=N1)CN)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 299
  • XLogP3: 1.5
  • Topological Polar Surface Area: 74.4

Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022001734-1g
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
1361769-53-0 97%
1g
$1,663.20 2022-03-01
Alichem
A022001734-500mg
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
1361769-53-0 97%
500mg
$1,058.40 2022-03-01

Additional information on Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate

Chemical Compound CAS No. 1361769-53-0: Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate

The compound Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate with CAS No. 1361769-53-0 is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethoxy group, an aminomethyl group, and a methyl group, along with a methyl ester functionality. Its structure not only imparts it with interesting chemical properties but also positions it as a potential candidate for various applications in drug discovery and advanced materials.

Recent studies have highlighted the importance of Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate in the development of novel agrochemicals and pharmaceutical agents. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of the compound. Additionally, the presence of the aminomethyl group introduces potential sites for further functionalization, enabling the creation of derivatives with tailored biological activities.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving pyridine derivatives and various substitution reactions. The methyl ester functionality can be readily converted into other forms, such as free carboxylic acids or other esters, depending on the desired application. This flexibility in chemical modification makes Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate a valuable intermediate in organic synthesis.

From an environmental standpoint, researchers have been investigating the biodegradation pathways of this compound to ensure its safe use in agricultural and industrial settings. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradability, which aligns with current sustainability goals in chemical manufacturing.

Moreover, computational chemistry studies have provided insights into the electronic properties and reactivity of Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate. Quantum mechanical calculations reveal that the molecule has a conjugated system that facilitates electron delocalization, enhancing its stability and reactivity in certain chemical transformations.

In conclusion, Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1361769-53-0) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, underscores its potential to contribute significantly to future innovations in chemistry and related fields.

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